molecular formula C23H18FN3O3 B2992571 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903283-24-9

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2992571
CAS No.: 903283-24-9
M. Wt: 403.413
InChI Key: ANRHSMLKQSJQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative intended for non-human research applications. Indolizine scaffolds are azaheterocyclic compounds of significant interest in medicinal chemistry due to their planar structure, extended conjugation, and capacity to interact with diverse biological targets . This compound features a 1-carboxamide moiety, a substitution pattern that has been consistently associated with enhanced cytotoxic and bioactive potential in this chemical class . Indolizine-based compounds are investigated primarily in oncology and neurobiology research. They have demonstrated promising anticancer activity through mechanisms such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics in cancer cells . Molecular docking studies of structurally similar indolizine compounds have revealed favorable binding affinities at the colchicine-binding site of tubulin, involving key interactions with residues like βASN-258 and βLYS-352 . Furthermore, carboxamide-linked heterocycles, including indolizine and indole derivatives, are explored as potential inhibitors of neurological targets. For instance, related N-substituted indole-5-carboxamides have been designed and evaluated as potent and selective Monoamine Oxidase B (MAO-B) inhibitors, which are relevant to the study of Parkinson's disease . The presence of the 2-fluorophenyl group in this compound may enhance its lipophilicity and influence its biological activity and pharmacokinetic properties. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-15-8-6-7-14(13-15)22(28)21-20(25)19(18-11-4-5-12-27(18)21)23(29)26-17-10-3-2-9-16(17)24/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHSMLKQSJQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic derivative within the indolizine family, known for its potential therapeutic applications, particularly in oncology. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄FN₃O₂
  • Molecular Weight : 299.29 g/mol

This compound features a fluorinated phenyl group and a methoxybenzoyl moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that This compound exhibits notable anticancer properties. A study conducted by the National Cancer Institute (NCI) assessed its efficacy against various human tumor cell lines.

  • In Vitro Testing : The compound was tested across a panel of over 60 cancer cell lines using the Sulforhodamine B (SRB) assay to determine cytotoxicity. The results indicated:
    • GI50 (Concentration for 50% Growth Inhibition) : Mean value of approximately 15.72 µM.
    • TGI (Concentration for Total Growth Inhibition) : Mean value of approximately 50.68 µM.

Case Study Results

The following table summarizes the activity against specific cancer cell lines:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
Non-Small Cell Lung (HOP-62)12.5340.0070.00
CNS Cancer (SF-539)10.0030.0060.00
Melanoma (MDA-MB-435)20.0055.0080.00
Ovarian Cancer (OVCAR-8)15.0045.0075.00
Prostate Cancer (DU-145)18.0050.0078.00

This data highlights the compound's effectiveness against various cancer types, particularly in lung and CNS cancers.

The biological mechanisms underlying the anticancer effects of this compound involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting proliferation.
  • Inhibition of Angiogenesis : Preliminary studies suggest that it may also inhibit angiogenic factors, reducing tumor vascularization.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Absorption : High bioavailability is anticipated due to its lipophilic nature.
  • Distribution : Predicted to distribute widely in tissues due to its molecular structure.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes, although specific pathways require further investigation.
  • Excretion : Primarily through renal pathways; however, detailed studies are necessary to confirm these findings.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The indolizine carboxamide scaffold allows for modular substitution, enabling diverse biological or material science applications. Below is a comparison of the target compound with five analogs from the evidence, emphasizing substituent variations:

Compound Name R1 (Acyl Group) R2 (Aryl Group) Core Structure Evidence Source
2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (Target) 3-methoxybenzoyl 2-fluorophenyl Indolizine N/A
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide Thiophene-2-carbonyl 4-ethylphenyl Indolizine
2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide 4-chlorobenzoyl 2,5-dimethylphenyl Indolizine
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide Thiophene-2-carbonyl 2-ethylphenyl Indolizine
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide 4-fluorobenzoyl 3,5-dimethylphenyl Indolizine

Key Observations:

  • Thiophene-based acyl groups (e.g., in ) introduce sulfur heteroatoms, which may alter solubility and metabolic pathways.
  • Aryl Group Variations : The 2-fluorophenyl group in the target compound contrasts with ethyl- or methyl-substituted phenyl groups in analogs. Fluorine’s electronegativity and small atomic radius could improve binding specificity in biological targets compared to bulkier substituents like 4-ethylphenyl .

Molecular and Physicochemical Properties

A comparison of molecular formulas and weights reveals trends in hydrophobicity and steric bulk:

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound C23H18FN3O3 403.41 Methoxy group enhances hydrophilicity.
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide C22H19N3O2S 389.47 Thiophene increases polarizability.
2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide C24H20ClN3O2 417.90 Chlorine adds hydrophobicity.
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide C22H19N3O2S 389.50 Ethyl group increases steric hindrance.
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide C24H20FN3O2 401.44 Fluorine improves metabolic stability.

Analysis:

  • The target compound’s molecular weight (403.41 g/mol) aligns with typical drug-like molecules, favoring membrane permeability.
  • The 3-methoxybenzoyl group may confer moderate hydrophilicity compared to thiophene or chloro-substituted analogs.
  • Steric effects from substituents like 3,5-dimethylphenyl or 2,5-dimethylphenyl could hinder binding to flat enzymatic pockets, whereas the target’s 2-fluorophenyl group offers a balance of size and electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.